3-(4-n-Butylphenyl)-1-propene

説明

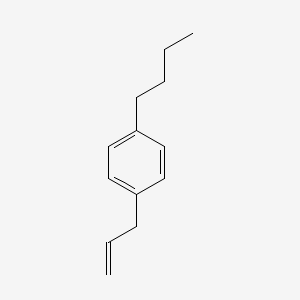

3-(4-n-Butylphenyl)-1-propene (CAS: 842124-16-7) is an α-olefin derivative with the molecular formula C₁₃H₁₈ and a molecular weight of 174.28 g/mol. Its structure consists of a propene group attached to a para-substituted n-butylbenzene ring, as depicted by its SMILES notation: CCCCC1=CC=C(CC=C)C=C1 . This compound is also known as 1-Allyl-4-butylbenzene, highlighting its allyl functionality and alkyl aromatic substitution. The linear n-butyl chain introduces moderate steric bulk and hydrophobic character, making it suitable for applications in polymer synthesis and materials science .

特性

IUPAC Name |

1-butyl-4-prop-2-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18/c1-3-5-7-13-10-8-12(6-4-2)9-11-13/h4,8-11H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCHLLYFYYRFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373832 | |

| Record name | 3-(4-n-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-16-7 | |

| Record name | 3-(4-n-Butylphenyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 842124-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

General Synthetic Strategy

The preparation of 3-(4-n-butylphenyl)-1-propene generally follows a pathway involving:

- Formation of a suitable aryl halide or aryl precursor bearing the n-butyl substituent at the para position.

- Generation of a Grignard reagent or organometallic intermediate from the aryl halide.

- Coupling of this intermediate with an allylic halide or equivalent to introduce the propenyl group.

This approach leverages classical organometallic chemistry, particularly the Grignard reaction, to achieve the key carbon–carbon bond formation.

Specific Preparation Method Using Grignard Reagent

A well-documented method, closely related to the synthesis of 3-(4-tert-butylphenyl)-1-propene, can be adapted for this compound by substituting the tert-butyl group with n-butyl. The key steps are:

Step 1: Preparation of the Grignard Reagent

4-bromo-n-butylbenzene is reacted with magnesium turnings in anhydrous ether to form the corresponding arylmagnesium bromide.

Step 2: Reaction with Allyl Chloride

The arylmagnesium bromide is then reacted with 3-chloro-1-propene (allyl chloride) under reflux conditions. The reaction proceeds overnight at room temperature to ensure complete conversion.

Step 3: Workup and Isolation

The reaction mixture is quenched by pouring onto crushed ice and acidified with hydrochloric acid to dissolve any precipitated solids. The organic layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed. The crude product is then purified by distillation or chromatography.

-

For the tert-butyl analog, yields around 40% were reported under similar conditions; yields for the n-butyl derivative are expected to be comparable, depending on reaction optimization.

Reaction Conditions and Parameters

| Parameter | Typical Conditions |

|---|---|

| Solvent | Anhydrous diethyl ether or tetrahydrofuran (THF) |

| Temperature | Reflux during Grignard formation and coupling |

| Reaction Time | 1 hour reflux + overnight stirring at room temp |

| Workup | Acid quench with HCl, aqueous washing |

| Purification | Distillation or chromatographic separation |

| Yield | Approx. 40% (based on tert-butyl analog data) |

Alternative Synthetic Routes

While the Grignard method is classical and widely used, alternative methods may include:

-

Palladium-catalyzed cross-coupling such as Suzuki or Heck reactions could be employed to couple 4-n-butylphenylboronic acid or halide with allyl halides or equivalents. These methods offer milder conditions and potentially higher selectivity but require specific catalysts and ligands.

Isomerization and Polymerization Approaches

Some studies involving poly(propylene fumarate) synthesis utilize allylic compounds with phenyl substituents, indicating possible routes via polymerization or isomerization, but these are less direct for preparing the monomeric this compound.

Research Findings and Notes

The Grignard approach remains the most straightforward and scalable method for preparing this compound, benefiting from well-established protocols.

Reaction parameters such as solvent choice, temperature control, and reagent purity critically influence yield and product purity.

The use of magnesium in ether solvents is essential for efficient Grignard reagent formation.

Purification typically involves distillation; however, chromatographic techniques may be necessary if impurities co-distill.

Industrial scale synthesis may require optimization to improve yield and minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | 4-bromo-n-butylbenzene, Mg, allyl chloride | Ether solvent, reflux, acid quench | Established, scalable | Sensitive to moisture, moderate yield |

| Pd-Catalyzed Cross-Coupling | 4-n-butylphenylboronic acid, allyl halide, Pd catalyst | Mild temperature, base present | High selectivity, milder conditions | Requires expensive catalysts |

| Polymerization/Isomerization | Allyl phenyl derivatives, catalysts | Elevated temperature, inert atmosphere | Possible for related compounds | Not direct for monomer synthesis |

化学反応の分析

Types of Reactions

3-(4-n-Butylphenyl)-1-propene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Hydrogenation of the double bond can be achieved using catalysts like palladium on carbon, resulting in the formation of 3-(4-n-Butylphenyl)propane.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

Major Products Formed

Oxidation: Epoxides, diols.

Reduction: 3-(4-n-Butylphenyl)propane.

Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.

科学的研究の応用

Chemistry

3-(4-n-Butylphenyl)-1-propene serves as a starting material for synthesizing more complex organic compounds. It is involved in various chemical reactions, including:

- Oxidation : Converts to alcohols or ketones using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to saturated hydrocarbons using hydrogen gas with a palladium catalyst.

- Electrophilic Substitution : The phenyl ring can undergo substitution reactions with halogens or nitrating agents.

Biology

The compound has been investigated for its biological activity , particularly its interactions with biomolecules. Notable areas of research include:

- Antibacterial Activity : Demonstrated significant inhibition against pathogens like Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Effective against Candida albicans, indicating potential for antifungal applications.

- Anti-cancer Properties : Research suggests it may induce apoptosis in cancer cells through modulation of survival signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. Its ability to interact with specific molecular targets enhances its relevance in therapeutic applications.

Industry

The compound is utilized in producing specialty chemicals and materials. Its unique structural properties make it valuable for developing new materials with tailored chemical characteristics.

Antibacterial Activity

A study evaluated the antibacterial properties of this compound against common pathogens. The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential.

Antifungal Activity

In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans. Results suggest that structural modifications can enhance antifungal efficacy.

Anti-cancer Properties

Research explored the effects of this compound on cancer cell lines, revealing that it may induce apoptosis in malignant cells through modulation of signaling pathways associated with cell survival and proliferation.

作用機序

The mechanism of action of 3-(4-n-Butylphenyl)-1-propene depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to facilitate various transformations. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors.

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects: Linear vs. Branched Alkyl Groups

3-(4-Isopropylphenyl)-1-propene

The branched structure reduces molecular symmetry and increases steric hindrance, which may lower melting points compared to the linear n-butyl derivative.

3-(4-tert-Butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one

Unlike 3-(4-n-Butylphenyl)-1-propene, this compound () features a tert-butyl group, a ketone, and a hydroxyl group. The tert-butyl substituent is bulkier than n-butyl, leading to distinct crystallographic properties (e.g., mean σ(C–C) = 0.002 Å in X-ray studies). The hydroxyl and ketone groups enable hydrogen bonding, increasing polarity and solubility in polar solvents—a stark contrast to the nonpolar nature of this compound .

Bulky Pendant Groups: Adamantane Derivatives

3-(1-Adamantyl)-1-propene

This compound () substitutes the n-butylphenyl group with a rigid adamantyl moiety. The adamantyl group’s steric bulk complicates synthesis, as initial yields were very low (e.g., Thoma et al.’s method was abandoned due to poor efficiency).

Conjugated Systems: Biphenyl Derivatives

3-(4-Biphenyl-1-yl)-3-hydroxy-1-phenyl-prop-2-en-1-one

This analog () incorporates a biphenyl system , extending conjugation and enhancing electronic delocalization. Such structural features could improve UV absorption or fluorescence properties, making it suitable for optoelectronic applications. In contrast, this compound’s lack of extended conjugation limits its use in electronic materials .

Physical and Chemical Properties

生物活性

3-(4-n-Butylphenyl)-1-propene, also known as 4-n-butylstyrene, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and toxicology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C13H18

- CAS Number : 842124-16-7

- Molecular Weight : 178.28 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules. The compound is believed to exert its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound could interact with certain receptors, influencing signaling pathways related to inflammation and cancer progression.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activities. A study published in the Journal of Medicinal Chemistry showed that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Effects

Preliminary investigations suggest that this compound may possess antimicrobial properties. In vitro studies have demonstrated that it can inhibit the growth of various bacterial strains, although further research is needed to elucidate the specific mechanisms involved .

Toxicological Profile

The safety and toxicity of this compound have been evaluated in several studies. Key findings include:

- Acute Toxicity : Studies indicate low acute toxicity levels in animal models, suggesting a favorable safety profile for potential therapeutic applications .

- Chronic Exposure Risks : Long-term exposure assessments are necessary to determine any potential carcinogenic effects or reproductive toxicity associated with this compound.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with evidence of apoptosis observed through caspase activation assays .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating moderate antimicrobial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity | Antimicrobial Activity | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | Moderate | Low |

| Butylphenyl methylpropional | High | Low | Moderate |

| Styrene | High | Moderate | High |

Q & A

Q. What are the key spectroscopic identifiers for confirming the structure of 3-(4-n-Butylphenyl)-1-propene?

- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

- NMR : The -NMR spectrum should show signals for the allylic protons (δ 5.0–6.0 ppm, doublets) and aromatic protons (δ 6.5–7.5 ppm). The butyl chain will exhibit characteristic methyl (δ ~0.9 ppm) and methylene (δ 1.2–1.6 ppm) signals.

- IR : Stretching frequencies for the C=C bond (~1640–1680 cm) and aromatic C-H (~3000–3100 cm) should be observed.

- Mass Spectrometry : The molecular ion peak at m/z 174 (CH) confirms the molecular weight. Fragmentation patterns should align with the allyl and butylphenyl groups.

Cross-referencing with computational models (e.g., density functional theory) can resolve ambiguities .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Two primary methods are used:

- Wittig Reaction : Reacting 4-n-butylbenzaldehyde with allyl triphenylphosphonium ylide under basic conditions. The ylide is generated in situ from allyl bromide and triphenylphosphine.

- Heck Coupling : Palladium-catalyzed coupling of 4-n-butylphenyl halides with allyl alkenes. This method offers better regioselectivity for the allyl group placement.

Purification via column chromatography (hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted aldehyde or residual catalyst .

Q. How does the electronic nature of the butyl substituent influence the compound’s reactivity?

- Methodological Answer : The butyl group is an electron-donating substituent via hyperconjugation, which stabilizes the aromatic ring and reduces electrophilic substitution reactivity. This stabilization affects:

- Allylic Reactivity : The electron-rich allyl group may undergo slower electrophilic additions (e.g., hydrohalogenation) compared to unsubstituted alkenes.

- Oxidative Stability : Resistance to oxidation under ambient conditions, making it suitable for long-term storage in inert atmospheres.

Comparative studies with electron-withdrawing analogs (e.g., 3-(4-fluorophenyl)-1-propene) highlight these effects .

Advanced Research Questions

Q. How can researchers address discrepancies in 1H^1H1H-NMR data for this compound across different solvents?

- Methodological Answer : Solvent-induced shifts are common. For example:

- In CDCl, aromatic protons may deshield due to solvent polarity, shifting signals upfield by 0.1–0.3 ppm compared to DMSO-d.

- Allylic protons show greater sensitivity to solvent effects; deuterated benzene may cause splitting due to anisotropic effects.

To resolve discrepancies: - Standardize solvent conditions for comparative analysis.

- Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign peaks unambiguously.

- Validate with X-ray crystallography data (if available) to confirm spatial arrangements .

Q. What experimental strategies mitigate decomposition during thermal studies of this compound?

- Methodological Answer : Thermal instability arises from allylic C=C bond susceptibility. Mitigation approaches include:

- Controlled Atmosphere : Conduct experiments under nitrogen/argon to prevent oxidative degradation.

- DSC/TGA Optimization : Use heating rates ≤5°C/min to detect decomposition exotherms accurately.

- Stabilizers : Introduce radical inhibitors (e.g., BHT) at 0.1–1.0 wt% to prolong stability.

Comparative studies with tert-butyl-substituted analogs (e.g., 1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-1,3-propanedione) suggest steric hindrance from branched alkyl groups enhances thermal resistance .

Q. How can computational modeling predict regioselectivity in electrophilic additions to this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions:

- Electrophilic Attack Sites : The allylic position is more electron-rich due to conjugation with the aromatic ring, favoring additions (e.g., bromination) at the terminal alkene carbon.

- Transition State Analysis : Simulate intermediates to identify activation barriers for competing pathways (e.g., Markovnikov vs anti-Markovnikov).

Experimental validation via -NMR chemical shifts and kinetic isotope effects (KIEs) is critical to confirm computational predictions .

Q. What role does this compound serve in the synthesis of bioactive chalcone derivatives?

- Methodological Answer : The compound acts as a precursor in Claisen-Schmidt condensations to form chalcones (e.g., 3-(4-n-butylphenyl)-1-phenyl-2-propen-1-one):

- Reaction Design : Condense with substituted benzaldehydes under basic (NaOH/EtOH) or acidic (HCl/HOAc) conditions.

- Optimization : Microwave-assisted synthesis reduces reaction time from hours to minutes (50–100°C, 300 W).

Bioactivity screening (e.g., antimicrobial assays) of derived chalcones demonstrates enhanced lipophilicity from the butyl group, improving cell membrane penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。